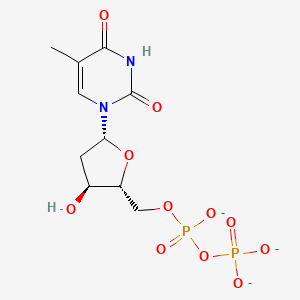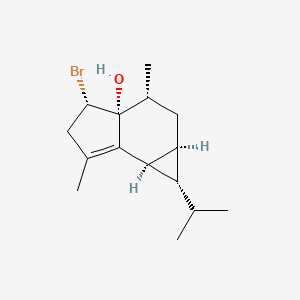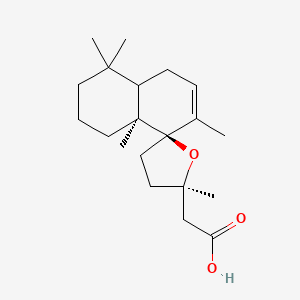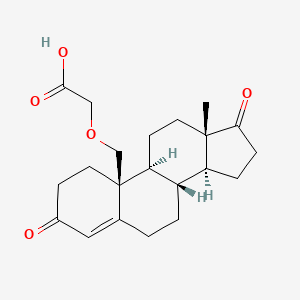
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Trihydroxyergosta-7,22-dien-6-one is an ergostanoid compound that has been isolated from the fungus Aspergillus ochraceus . This compound is characterized by its unique structure, which includes hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6. It is a stereoisomer with the 3β,5α configuration .
Méthodes De Préparation
The synthesis of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves several steps. One method involves the use of a type I polyketide synthase (PKS I) gene screening approach to identify and isolate the compound from endophytic fungi . Another method involves chemical synthesis, where the compound is prepared through a series of reactions, including cyclization and oxidation steps . Industrial production methods typically involve the extraction of the compound from fungal cultures, followed by purification using techniques such as chromatography .
Analyse Des Réactions Chimiques
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of additional oxo groups, while reduction can result in the formation of hydroxy groups at different positions .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of ergostanoids . In biology, it has been studied for its role as a fungal metabolite and its potential antimicrobial properties . In medicine, research has focused on its potential cytotoxic activity against cancer cells . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for the development of new drugs .
Mécanisme D'action
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways. As a fungal metabolite, it may exert its effects by disrupting cellular processes in target organisms . The compound’s hydroxy and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
3,5,9-Trihydroxyergosta-7,22-dien-6-one is unique among ergostanoids due to its specific stereochemistry and functional groups. Similar compounds include (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol, which has additional hydroxy groups at positions 6 and 9 . Another similar compound is (22E,24R)-3alpha,5-cyclic-5alpha-ergosta-7,22-dien-6-one, which has a cyclic structure at position 5 . These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can affect their reactivity and biological activity .
Propriétés
Formule moléculaire |
C28H44O4 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,25+,26+,27+,28-/m0/s1 |
Clé InChI |
GUERPVMWCQXYEU-IHEPTZRRSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8S,9S,10S,13S,14S)-10-acetyloxy-7,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259026.png)

![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)





![1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B1259036.png)





